molecular formula C5H8BrClN2S B13121447 5-Bromo-N,4-dimethylthiazol-2-aminehydrochloride

5-Bromo-N,4-dimethylthiazol-2-aminehydrochloride

Cat. No.: B13121447
M. Wt: 243.55 g/mol
InChI Key: DONWQKOVKYKZCN-UHFFFAOYSA-N
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Description

5-Bromo-N,4-dimethylthiazol-2-aminehydrochloride is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a bromine atom at the 5th position, a dimethyl group at the 4th position, and an amine group at the 2nd position, along with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,4-dimethylthiazol-2-aminehydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-methylthiazole and bromine.

    Bromination: The 4-methylthiazole undergoes bromination at the 5th position using bromine in the presence of a suitable solvent like acetic acid.

    Amination: The brominated intermediate is then subjected to amination using dimethylamine to introduce the dimethylamino group at the 2nd position.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,4-dimethylthiazol-2-aminehydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur or nitrogen atoms.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thiazoles, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

5-Bromo-N,4-dimethylthiazol-2-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N,4-dimethylthiazol-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibiting or activating enzymatic activity.

    Interact with Receptors: Modulating receptor signaling pathways.

    Affect Cellular Processes: Influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-4-methylthiazole: Similar structure but lacks the dimethylamino group.

    4-Bromo-N,5-dimethylthiazol-2-amine: Similar but without the hydrochloride salt form.

Uniqueness

5-Bromo-N,4-dimethylthiazol-2-aminehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C5H8BrClN2S

Molecular Weight

243.55 g/mol

IUPAC Name

5-bromo-N,4-dimethyl-1,3-thiazol-2-amine;hydrochloride

InChI

InChI=1S/C5H7BrN2S.ClH/c1-3-4(6)9-5(7-2)8-3;/h1-2H3,(H,7,8);1H

InChI Key

DONWQKOVKYKZCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC)Br.Cl

Origin of Product

United States

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